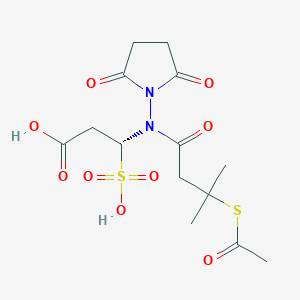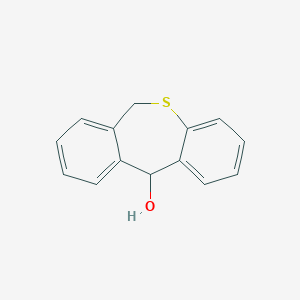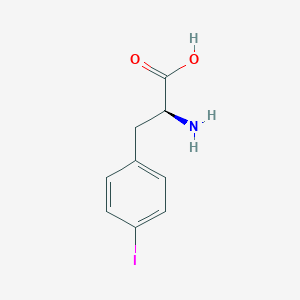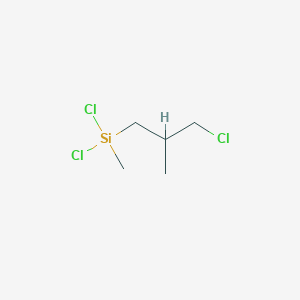
2,4-Pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienenitrile, also known as 1-Cyano-1,3-butadiene or 1-Cyanobutadiene, is a chemical compound with the molecular formula C5H5N . It has a molecular weight of 79.0999 . The structure of this compound can be represented as CH2=CHCH=CHCN .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with alternating single and double bonds, with a cyano group (-CN) attached at one end . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis of Multi-substituted 2-Aminopyridines
2,4-Pentadienenitrile plays a crucial role in synthesizing multi-substituted 2-aminopyridines. This process involves a formal [5C + 1N] annulation with hydroxylamine under mild conditions, integrating intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions (Xiaoqing Xin et al., 2013).
Nanoconfinement in Mesoporous Silicates
2,4-Pentadienone's behavior within mesoporous materials was studied, showing changes in hydrogen chemical shift and keto-enol chemical equilibrium due to nanoconfinement. This research provides insights into the effects of nanoconfinement and potential uses of mesoporous materials as substitutes in organic reactions (L. Batista et al., 2020).
Divergent Synthesis of Pyrroles
An efficient method for the divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has been developed. This synthesis varies based on reaction conditions, demonstrating the versatility of 2,4-pentadienenitriles (Xiaoqing Xin et al., 2014).
Photoactive Supramolecular Assemblies
This compound derivatives are used in creating ligands for photoactive supramolecular assemblies. These ligands are key in structuring energy and electron transfer processes in such systems, demonstrating the compound's application in complex chemical processes (Jean‐Hubert Olivier et al., 2011).
Electronic Structures in Complexes
The electronic properties of 2,4-pentadiynylnitrile, or cyanobutadiynyl, have been studied in mononuclear ruthenium complexes. This research helps in understanding the electronic interactions and properties in such complexes, indicating the broad applicability of this compound in complex materials science (Sören Bock et al., 2013).
Crossed Beams Reaction in Molecular Synthesis
The synthesis of the 2,4-pentadiynyl-1 radical through the reaction of dicarbon with methylacetylene was explored. This study contributes to the understanding of molecular synthesis in environments like circumstellar envelopes and combustion flames (Ying Guo et al., 2006).
Group 4 Transition Metal Chemistry
Pentadienyl complexes of group 4 transition metals, including titanium, zirconium, and hafnium, exhibit rich coupling chemistry. These metals facilitate reactions between unsaturated organic molecules and pentadienyl ligands, highlighting the role of this compound in advanced organometallic chemistry (Lothar Stahl et al., 2007).
Asymmetric Hydrogenation in Organic Synthesis
2,4-Pentadien-1-ones were asymmetrically hydrogenated using a specific ruthenium catalyst. This process is important for synthesizing chiral 2,4-pentadien-1-ols, indicating the compound's significance in creating specific organic structures (Chengyang Li et al., 2019).
Organometallic Molecular Turnstiles
Ruthenium(II) complexes with this compound derivatives have been used to construct molecular turnstiles, showcasing the compound's utility in creating dynamic, molecular structures (A. Carella et al., 2008).
Propiedades
Número CAS |
1615-70-9 |
|---|---|
Fórmula molecular |
C5H5N |
Peso molecular |
79.10 g/mol |
Nombre IUPAC |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
Clave InChI |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
SMILES isomérico |
C=C/C=C\C#N |
SMILES |
C=CC=CC#N |
SMILES canónico |
C=CC=CC#N |
Punto de ebullición |
136.5 °C |
melting_point |
-60.0 °C |
Otros números CAS |
2180-69-0 1615-70-9 |
Descripción física |
Soluble in water (15 g/L); [ChemIDplus] |
Solubilidad |
0.19 M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




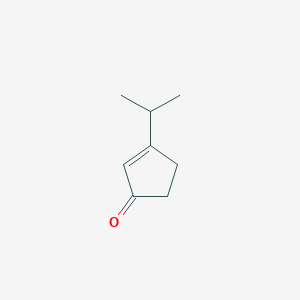

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
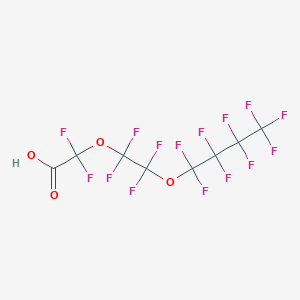
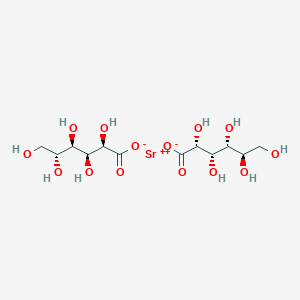
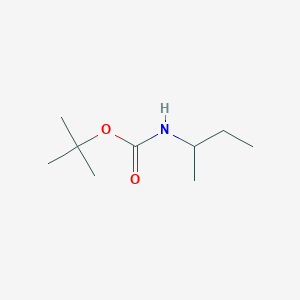

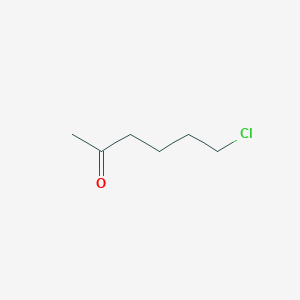
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
